molecular formula C11H8N4O2S2 B11116670 5-nitro-2-[(1,3-thiazol-2-ylsulfanyl)methyl]-1H-benzimidazole

5-nitro-2-[(1,3-thiazol-2-ylsulfanyl)methyl]-1H-benzimidazole

Cat. No.: B11116670
M. Wt: 292.3 g/mol
InChI Key: MBSXYGSRIZSYIM-UHFFFAOYSA-N
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Description

(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL (1,3-THIAZOL-2-YL) SULFIDE is a complex organic compound that features both benzimidazole and thiazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of a nitro group on the benzimidazole ring and a thiazole ring linked via a sulfide bond makes this compound particularly interesting for research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL (1,3-THIAZOL-2-YL) SULFIDE typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL (1,3-THIAZOL-2-YL) SULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the sulfide bond results in sulfoxides or sulfones .

Scientific Research Applications

(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL (1,3-THIAZOL-2-YL) SULFIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL (1,3-THIAZOL-2-YL) SULFIDE involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The benzimidazole and thiazole rings can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL (1,3-THIAZOL-2-YL) SULFIDE is unique due to the combination of both benzimidazole and thiazole moieties linked via a sulfide bond. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H8N4O2S2

Molecular Weight

292.3 g/mol

IUPAC Name

2-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-1,3-thiazole

InChI

InChI=1S/C11H8N4O2S2/c16-15(17)7-1-2-8-9(5-7)14-10(13-8)6-19-11-12-3-4-18-11/h1-5H,6H2,(H,13,14)

InChI Key

MBSXYGSRIZSYIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CSC3=NC=CS3

Origin of Product

United States

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